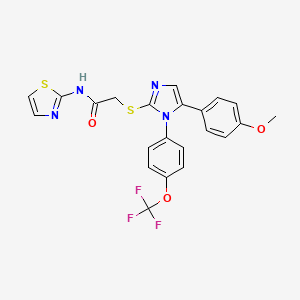

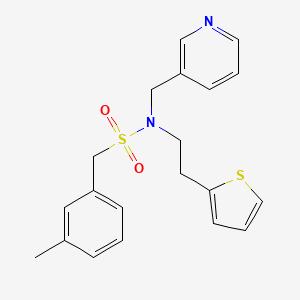

![molecular formula C25H22FNO5S B2553859 3-(4-etoxi-bencenosulfonil)-6-fluoro-1-[(4-metoxifenil)metil]-1,4-dihidroquinolin-4-ona CAS No. 895646-26-1](/img/structure/B2553859.png)

3-(4-etoxi-bencenosulfonil)-6-fluoro-1-[(4-metoxifenil)metil]-1,4-dihidroquinolin-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinolinone derivatives often involves the construction of the quinolinone core followed by various functionalization reactions. In the case of 3-((4-ethoxyphenyl)sulfonyl)-6-fluoro-1-(4-methoxybenzyl)quinolin-4(1H)-one, although not directly synthesized in the provided papers, similar compounds have been prepared through efficient synthetic routes. For instance, a novel quinazolinone derivative was synthesized via a sulfur arylation reaction, indicating that similar methods could potentially be applied to synthesize the compound . Additionally, the Sonogashira reaction has been employed to create arylsulfonyl-indolyl derivatives, which suggests that cross-coupling reactions could be a viable pathway for introducing the sulfonyl moiety into the quinolinone framework .

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is characterized by the presence of a quinolinone core, which can be further modified with various substituents. The crystal structure of a related quinazolinone compound was determined, revealing a monoclinic system with specific unit cell parameters . This information is valuable as it provides insight into the potential crystallographic characteristics of the compound of interest. The use of Raman analysis and Hirshfeld surface analysis can also provide detailed information on the molecular vibrations and intermolecular interactions, respectively .

Chemical Reactions Analysis

Quinolinone derivatives can participate in a variety of chemical reactions, depending on their functional groups. The presence of a sulfonyl group can facilitate further chemical transformations, such as sulfonation or coupling reactions. For example, sulfonamide-focused libraries have been evaluated for their antitumor properties, indicating that the sulfonyl moiety is a key pharmacophore in medicinal chemistry . The resolution of enantiomers and the determination of their absolute configuration, as seen in the case of a nonsteroidal antiandrogen, are also critical for understanding the chemical behavior and biological activity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. The empirical formula, crystal system, space group, and unit cell parameters are essential for predicting the compound's behavior in a solid state . The electrostatic potential surface (ESP) derived from density functional theory (DFT) methods can provide insights into the electronic distribution within the molecule, which is crucial for understanding its reactivity and interactions with biological targets . The solubility, melting point, and stability of the compound are also important physical properties that can be inferred from related compounds.

Aplicaciones Científicas De Investigación

- El compuesto forma mesofases nemáticas (N) monomórficas, con estabilidad influenciada por la ubicación y orientación del grupo metoxi lateral. Comprender estas propiedades puede contribuir a aplicaciones basadas en LC en pantallas y modificaciones de superficie .

- Controlar la longitud de la cadena podría mejorar la conductividad eléctrica del compuesto, haciéndolo adecuado para aplicaciones de energía solar .

- Los investigadores pueden explorar su uso en dispositivos fotovoltaicos, donde la absorción eficiente de luz es crucial para la conversión de energía .

- Los dispositivos electrónicos orgánicos, como los transistores de efecto de campo orgánico (OFET), podrían beneficiarse de sus propiedades conductoras .

- Los investigadores pueden explorar su reactividad con iones metálicos u otros grupos funcionales para diversas aplicaciones .

Cristales Líquidos y Comportamiento Mesomórfico

Propiedades Ópticas y Brecha Energética

Cosecha de Energía Solar

Electrónica Orgánica y Conductividad

Química de las Bases de Schiff

Diseño de Fármacos y Bioactividad

Propiedades

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO5S/c1-3-32-20-9-11-21(12-10-20)33(29,30)24-16-27(15-17-4-7-19(31-2)8-5-17)23-13-6-18(26)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPIIUDEAKCOTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

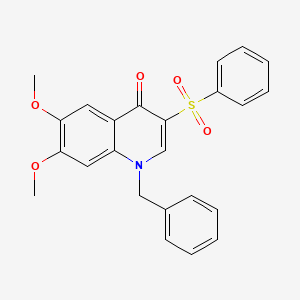

![methyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2553776.png)

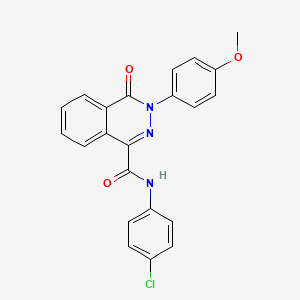

![3-[3-Oxo-3-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propyl]quinazolin-4-one](/img/structure/B2553784.png)

![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2553788.png)

![2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2553790.png)

![3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2553792.png)

![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2553795.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2553798.png)